molecular formula C13H19NO4 B1592222 N-(2,4-Dimethoxybenzyl)glycine ethyl ester CAS No. 95218-34-1

N-(2,4-Dimethoxybenzyl)glycine ethyl ester

Cat. No.: B1592222
CAS No.: 95218-34-1
M. Wt: 253.29 g/mol
InChI Key: HIYLMYJDQWBPLH-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxybenzyl)glycine ethyl ester is an organic compound with the molecular formula C13H19NO4 and a molecular weight of 253.29 g/mol It is a derivative of glycine, where the amino group is substituted with a 2,4-dimethoxybenzyl group, and the carboxyl group is esterified with ethanol

Preparation Methods

The synthesis of N-(2,4-Dimethoxybenzyl)glycine ethyl ester typically involves the protection of the amino group of glycine, followed by the introduction of the 2,4-dimethoxybenzyl group. The carboxyl group is then esterified with ethanol. The reaction conditions often involve the use of protecting groups such as tert-butoxycarbonyl (BOC) or benzyloxycarbonyl (Cbz) to prevent unwanted side reactions. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(2,4-Dimethoxybenzyl)glycine ethyl ester can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the benzyl ring can be oxidized to form corresponding quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzyl group can be substituted with other functional groups using reagents such as halogens or nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(2,4-Dimethoxybenzyl)glycine ethyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and protein modifications.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,4-Dimethoxybenzyl)glycine ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The 2,4-dimethoxybenzyl group can enhance the compound’s binding affinity to these targets, while the glycine moiety can participate in hydrogen bonding and other interactions. The ester group can be hydrolyzed in vivo to release the active carboxylic acid form, which can then exert its effects through various biochemical pathways.

Comparison with Similar Compounds

N-(2,4-Dimethoxybenzyl)glycine ethyl ester can be compared with other similar compounds, such as:

    N-Benzylglycine ethyl ester: Similar structure but lacks the methoxy groups, which can affect its reactivity and binding properties.

    N-(2,4-Dimethoxybenzyl)alanine ethyl ester: Similar structure but with an alanine backbone instead of glycine, which can influence its biological activity.

    N-(2,4-Dimethoxybenzyl)glycine methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its solubility and reactivity.

This compound is unique due to the presence of both the 2,4-dimethoxybenzyl group and the ethyl ester, which confer specific chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[(2,4-dimethoxyphenyl)methylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-4-18-13(15)9-14-8-10-5-6-11(16-2)7-12(10)17-3/h5-7,14H,4,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYLMYJDQWBPLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNCC1=C(C=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30601084
Record name Ethyl N-[(2,4-dimethoxyphenyl)methyl]glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95218-34-1
Record name Ethyl N-[(2,4-dimethoxyphenyl)methyl]glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2,4-dimethoxy-benzaldehyde (50 g, 0.30 mole), glycine ethyl ester hydrochloride (44 g, 0.32 mole) and triethylamine (43.9 mL, 0.32 mole) in dichloroethane was stirred for one hour before sodium triacetoxyborohydride (100 g, 0.47 mole) was added in four portions. The mixture was stirred for three days before it was quenched with saturated sodium bicarbonate. The organic layer was extracted with 3N HCl (2×400 mL, 2.4 mole). The aqueous layers were combined, adjusted with solid sodium hydroxide (97.68 g, 2.4 mole) to pH=8 and extracted with ethyl acetate (500 mL). The ethyl acetate extract was washed with brine, dried over sodium sulfate, and concentrated. The residue was purified by flash column chromatography with a gradient of methanol and dichloromethane on silica gel (120 g) to give the title compound as a yellow oil (42.77 g) 1H NMR (CDCl3, 200 MHz): δ=7.11 (m, 1H), 6.41 (m, 2H), 4.15 (q, J=7.2 Hz, 2H), 3.81 (s, 3H), 3.80 (s, 3H), 3.74 (s, 2H), 3.37 (s, 2H), 1.27 (t, J=7.2 Hz, 3H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
43.9 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three
Quantity
97.68 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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